4,5-Dimethoxy-2-methylpyridine
Description
Contextualizing Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a vital role in a myriad of scientific and industrial applications. These nitrogen-containing aromatic compounds are structurally related to benzene, with one methine group replaced by a nitrogen atom. globalresearchonline.net This substitution has profound implications for the molecule's physical and chemical properties, including increased polarity and basicity. Pyridine derivatives are ubiquitous in nature, forming the core of essential biomolecules like some vitamins (niacin and pyridoxine) and coenzymes. nih.gov
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a wide array of FDA-approved drugs. rsc.org Its ability to enhance the solubility and bioavailability of less soluble compounds makes it a valuable component in drug design. researchgate.netajrconline.org Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and fungicides, and are used in the textile industry for creating dyes. researchgate.net Their versatility extends to their use as ligands in organometallic chemistry, in asymmetric catalysis, and as functional nanomaterials. nih.gov The adaptability of the pyridine ring to various chemical modifications allows for the systematic exploration of chemical space, driving the discovery of novel compounds with diverse applications. rsc.org
Scope and Objectives of Research on 4,5-Dimethoxy-2-methylpyridine
Research into this compound, and its N-oxide derivative, is driven by its significance as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. A primary objective is the optimization of its synthesis to achieve higher yields and purity, which is crucial for its use as a starting material. Investigations into its chemical properties, including its reactivity in various organic reactions, are fundamental to expanding its utility as a versatile building block.
A significant area of focus is its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related gastrointestinal disorders. The N-oxide form, this compound 1-oxide, is a direct precursor in some synthetic routes to these pharmaceuticals. Consequently, research aims to elucidate the mechanisms of reactions involving this compound to improve the efficiency of these synthetic pathways. Furthermore, its potential as a ligand in coordination chemistry and its applications in materials science are emerging areas of investigation.
Structure
2D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXOSUXPQMLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595403 | |
| Record name | 4,5-Dimethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-48-7 | |
| Record name | 4,5-Dimethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Manufacturing Processes
The synthesis of 4,5-Dimethoxy-2-methylpyridine and its N-oxide derivative is a critical process, with various methods developed for both laboratory and potential industrial-scale production.
One documented laboratory synthesis for This compound 1-oxide starts from 5-methoxy-2-methyl-4-nitropyridine 1-oxide. prepchem.com In this procedure, a suspension of the starting material in dry methanol (B129727) is treated with a sodium methylate solution. prepchem.com The reaction mixture is stirred for an extended period at room temperature and then heated to 50°C. prepchem.com After adjusting the pH to 7 with sulfuric acid, the product is extracted with methylene (B1212753) chloride and purified to yield colorless crystals of this compound 1-oxide. prepchem.com
Another synthetic approach involves the oxidation of this compound. This can be achieved using an oxidizing agent like hydrogen peroxide in acetic acid. The reaction is typically conducted at controlled temperatures (60–80°C) to prevent over-oxidation.
The N-oxide can then be used to produce other derivatives. For instance, treatment of this compound 1-oxide with acetic anhydride (B1165640) leads to the formation of 2-hydroxymethyl-4,5-dimethoxy-pyridine. prepchem.com
Purification of these compounds often involves standard laboratory techniques such as recrystallization from solvents like ethanol/water mixtures or column chromatography on silica (B1680970) gel. prepchem.com The purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC).
Chemical Properties and Reactivity
Molecular Structure and Stereochemistry
4,5-Dimethoxy-2-methylpyridine possesses a planar aromatic pyridine (B92270) ring. The key structural features are a methyl group at the 2-position and two methoxy (B1213986) groups at the 4- and 5-positions. The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp2 hybridized orbital, which is available to react with protons, rendering the molecule basic. globalresearchonline.net The presence of the electron-donating methoxy groups increases the electron density of the pyridine ring.
In its N-oxide form, This compound 1-oxide , an oxygen atom is coordinated to the nitrogen atom of the pyridine ring. This N-oxide group significantly increases the polarity and hydrogen-bonding capacity of the molecule. The methoxy groups still act as electron-donating substituents.
Reactivity and Reaction Mechanisms
Like other pyridine derivatives, this compound is more prone to nucleophilic substitution than electrophilic substitution due to the electron-withdrawing effect of the ring nitrogen. nih.gov However, the electron-donating methoxy groups can influence the regioselectivity of these reactions.
The N-oxide functionality in This compound 1-oxide alters its reactivity. The N-oxide group can be a target for deoxygenation reactions. It also activates the methyl group at the 2-position for reactions. For example, reaction with acetic anhydride (B1165640) can lead to rearrangement to form an acetate (B1210297) intermediate, which upon hydrolysis yields 2-hydroxymethyl-4,5-dimethoxy-pyridine. prepchem.comgoogle.com
Coordination Chemistry and Ligand Properties
Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metal ions. The nitrogen atom's lone pair readily coordinates to metal centers. While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, related dimethoxy-pyridine derivatives have been used to construct coordination dimers with metal halides. researchgate.net The N-oxide derivative, This compound 1-oxide , can also act as a ligand, with its ability to form stable complexes with transition metals being explored for the development of new materials with unique electronic and optical properties.
Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
For 3,4-dimethoxy-2-methylpyridine N-oxide , a related isomer, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the methyl group protons at δ 2.50 (s, 3H), the two methoxy (B1213986) groups at δ 3.85 (s, 3H) and δ 3.93 (s, 3H), and the pyridine (B92270) ring protons at δ 6.71 (d, 1H) and δ 8.10 (d, 1H). google.com While specific data for the 4,5-dimethoxy isomer is not in the search results, similar chemical shifts would be expected, with the exact positions of the aromatic protons differing based on their substitution pattern.
¹³C NMR spectroscopy provides further structural information. For pyridine derivatives, the carbon atoms attached to the nitrogen typically appear at a downfield chemical shift. The carbons bearing the methoxy groups would also have characteristic shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For This compound 1-oxide , the molecular formula is C₈H₁₁NO₃, corresponding to a molecular weight of 169.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching vibrations for the methyl and aromatic groups, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching for the methoxy groups. For the N-oxide derivative, a characteristic N-O stretching vibration would also be observed.
Applications in Organic Synthesis
Use as a Building Block for Complex Molecules
4,5-Dimethoxy-2-methylpyridine and its N-oxide are valuable intermediates in organic synthesis. The substituted pyridine (B92270) ring serves as a scaffold onto which further complexity can be built. The functional groups present—the methyl group, the methoxy (B1213986) groups, and the pyridine nitrogen (or N-oxide)—provide multiple reactive sites for chemical modification.
A significant application is in the synthesis of H+/K+-ATPase inhibitors, a class of drugs that includes pantoprazole (B1678409). The N-oxide is a key intermediate in some synthetic routes to these inhibitors.
Role in Medicinal Chemistry
Scaffold for the Development of Therapeutic Agents
The pyridine (B92270) nucleus is a prominent scaffold in medicinal chemistry, and 4,5-Dimethoxy-2-methylpyridine is an important precursor for the synthesis of various biologically active compounds. researchgate.netajrconline.org Its structure is incorporated into larger molecules to modulate their physicochemical properties and biological activity.
Intermediate in the Synthesis of Bioactive Compounds
The most notable role of this compound and its N-oxide is as an intermediate in the synthesis of pantoprazole (B1678409) and related proton pump inhibitors. These drugs are widely used to treat conditions like gastroesophageal reflux disease (GERD). The synthesis often involves the conversion of the N-oxide to a 2-chloromethyl derivative, which is then coupled with a benzimidazole (B57391) moiety. google.comgoogle.com
Conventional Synthetic Pathways
Conventional methods remain fundamental for the synthesis of pyridine derivatives, often relying on established, multi-step reaction sequences starting from simple, commercially available materials. These pathways involve key transformations such as substitution, oxidation, and functional group manipulation.
The construction of the this compound framework often begins with simpler pyridine or pyranone precursors. A common strategy involves building the substitution pattern on the ring step-by-step. For instance, industrial processes for related pharmaceutical intermediates have utilized voitol (a pyranone derivative) as a starting material. google.com The synthesis proceeds through a sequence of methylation, amination to form a pyridone, chlorination, N-oxidation, and finally, methoxy (B1213986) substitution to install the desired functional groups. google.com
Another representative multi-step approach involves the synthesis of a key intermediate, this compound 1-oxide. This can be prepared from 5-methoxy-2-methyl-4-nitropyridine 1-oxide. prepchem.com The nitro group at the C4 position is substituted by a methoxy group using sodium methoxide (B1231860) in methanol (B129727). This reaction proceeds over several hours, first at room temperature and then with gentle heating, to yield the target N-oxide in high yield after purification. prepchem.com The resulting N-oxide can then be deoxygenated to afford the final pyridine product.
A general overview of a multi-step synthesis is outlined below:
Table 1: Representative Multi-Step Synthesis of a Key Precursor| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5-methoxy-2-methyl-4-nitropyridine 1-oxide | 30% Sodium methylate solution in methanol, stirred at 20°C for 15h, then 50°C for 4h. | This compound 1-oxide | 98% | prepchem.com |
These pathways, while effective, often require multiple purification steps and can generate significant waste, which has driven the development of more streamlined and efficient methods.
Achieving the correct substitution pattern on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. Regioselective reactions are therefore crucial. The synthesis of this compound relies on the selective introduction of two methoxy groups at the C4 and C5 positions.
Nucleophilic aromatic substitution is a primary method for introducing alkoxy groups. As seen in the synthesis of this compound 1-oxide, a nitro group at the C4 position of a pyridine N-oxide serves as an excellent leaving group, facilitating its replacement by a methoxide ion. prepchem.com The N-oxide group activates the C4 position towards nucleophilic attack.
Modern methods have emerged to enhance regioselectivity. For example, a silane-assisted electroreductive method has been developed for the C4-alkylation of pyridines, which proceeds through a temporary dearomatization to form a 1,4-difunctionalized intermediate that re-aromatizes upon exposure to air. chemrxiv.org While this demonstrates C4 selectivity for alkyl groups, similar principles can influence strategies for other substituents. chemrxiv.org Another approach uses a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4 position of the pyridine ring. nih.gov Photoinduced reactions have also been explored, where photoirradiation of 2-vinylpyridine (B74390) in acidic methanol leads to the regioselective addition of a methoxy group. oup.com
The formation of pyridine N-oxides is a cornerstone of pyridine chemistry. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution and enabling rearrangements. For instance, the N-oxide activates the C2 and C4 positions for nucleophilic attack and directs electrophiles to the C4 position.
The oxidation of 2-methylpyridine (B31789) to 2-methylpyridine N-oxide is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or with meta-chloroperoxybenzoic acid (m-CPBA). chemicalforums.combme.hu The reaction with H₂O₂/acetic acid is common, but isolation of the polar, water-soluble N-oxide product can be challenging. chemicalforums.comrsc.org
Table 2: Common Conditions for N-Oxidation of 2-Methylpyridine
| Oxidizing Agent | Solvent | Temperature | Notes | Reference(s) |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | - | Common industrial method; product is polar and water-soluble. | chemicalforums.comtamu.edu |
These oxidation reactions are critical for subsequent functionalization. The synthesis of this compound 1-oxide is a direct application of this principle, starting from a pre-functionalized pyridine that is then oxidized. prepchem.com The N-oxide is not just an intermediate but a key precursor that allows for further manipulation of the pyridine ring, such as the rearrangement of the N-oxide of 2-methylpyridine with acetic anhydride (B1165640) to yield 2-hydroxymethylpyridine derivatives. prepchem.com
Advanced and Novel Synthetic Strategies
To overcome the limitations of conventional batch processing, including long reaction times and safety concerns, advanced synthetic strategies have been developed. These include continuous flow chemistry and methods involving the temporary disruption of aromaticity.
Continuous flow chemistry offers significant advantages over traditional batch methods, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation. nih.govresearchgate.net A notable application is the α-methylation of substituted pyridines to produce 2-methylpyridines. nih.govnih.gov
In a typical setup, a solution of a pyridine derivative in a low-boiling-point alcohol, such as 1-propanol, is passed through a heated column packed with a heterogeneous catalyst like Raney® nickel. nih.gov The alcohol serves as both the solvent and the methyl source. nih.govresearchgate.netnih.gov This method provides the desired 2-methylated pyridines with high regioselectivity and in excellent yields, often without the need for extensive workup or purification. nih.govresearchgate.net This approach is significantly greener and more efficient than conventional batch protocols. nih.gov
Table 3: Comparison of Batch vs. Continuous Flow for 2-Methylpyridine Synthesis
| Parameter | Conventional Batch Processing | Continuous Flow Protocol | Reference(s) |
|---|---|---|---|
| Reaction Time | Often > 2 hours | Typically minutes | nih.govresearchgate.net |
| Temperature | Limited by solvent boiling point | Can be superheated (>180 °C) | nih.gov |
| Work-up | Often requires extraction/purification | Simple solvent removal | researchgate.netnih.gov |
| Safety | Handling of pyrophoric reagents (e.g., BuLi), thermal control issues | Improved safety, smaller reaction volumes, better temperature control | nih.govnih.gov |
| Waste | Higher solvent and reagent consumption | Reduced waste | researchgate.netnih.gov |
This technology represents a robust and scalable method for producing key methylpyridine building blocks required for more complex targets like this compound.
Nucleophilic dearomatization has emerged as a powerful strategy for converting flat, aromatic pyridines into complex, three-dimensional saturated or partially saturated nitrogen heterocycles. nih.govacs.org This transformation is challenging due to the thermodynamic stability of the aromatic ring. nih.gov The process typically requires activation of the pyridine ring, often by functionalizing the nitrogen atom, to make it sufficiently electrophilic for a nucleophile to attack at the C2 or C4 position. mdpi.com
This attack transiently forms a non-aromatic dihydropyridine (B1217469) (DHP) intermediate. nih.govresearchgate.net These DHPs can then be trapped, reduced, or undergo subsequent reactions before rearomatization. nih.govacs.org For instance, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines with olefins, leading to enantiomerically enriched 1,4-dihydropyridines. acs.org These intermediates can then be reduced to piperidines or oxidized back to functionalized pyridines. nih.govmdpi.com
This dearomatization-rearomatization cascade allows for the introduction of functional groups that are difficult to install using classical aromatic substitution reactions. researchgate.net The strategy provides access to complex molecular skeletons from simple pyridine feedstocks, representing a modern and versatile tool for the synthesis of highly substituted pyridine derivatives. nih.govuga.edu
C-H Bond Functionalization Approaches for Pyridine Rings and Side Chains
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a direct route to modify complex molecules without the need for pre-functionalized starting materials. nih.govbeilstein-journals.org For pyridine derivatives, this approach is particularly valuable, although challenges exist due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with metal catalysts. beilstein-journals.org
Transition-metal catalysis is a cornerstone of C-H functionalization. nih.gov Palladium, rhodium, iridium, and rare earth metals have been extensively used to activate C(sp²)–H bonds on the pyridine ring and C(sp³)–H bonds on its alkyl side chains. nih.govbeilstein-journals.orgnih.gov The regioselectivity of these reactions is often controlled by directing groups, the inherent electronic properties of the pyridine ring, or the specific catalytic system employed. nih.govmdpi.com For a substrate like this compound, the electron-donating methoxy groups would enhance the electron density of the ring, potentially influencing the reactivity and site-selectivity of C-H activation compared to unsubstituted pyridine.
Pyridine Ring Functionalization:
The direct C–H alkylation, arylation, and annulation of pyridine rings are of significant interest. beilstein-journals.org Palladium-catalyzed reactions, often using pyridine N-oxides, have proven effective for C-2 arylation. nih.gov For instance, pyridine N-oxides can react with potassium (hetero)aryltrifluoroborates in the presence of palladium acetate (B1210297) to yield C2-arylated products. nih.gov An unexpected palladium-catalyzed C-H activation and cross-coupling has been observed between pyridine N-oxides and nonactivated secondary or even tertiary alkyl bromides, providing a direct route to alkylated pyridines. acs.org
Rare earth metal catalysts, such as those based on scandium or yttrium, have been shown to catalyze the C-H alkylation of pyridines with various olefins, including α-olefins and styrenes. beilstein-journals.org Iridium-based pincer complexes are also effective; they can activate C-H bonds electrochemically at room temperature without the need for a sacrificial hydrogen acceptor, a common requirement in thermal C-H functionalization reactions. rsc.org
| Catalyst System | Substrate Type | Coupling Partner | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / TBAI | Pyridine N-oxides | Potassium (hetero)aryltrifluoroborates | C-2 Arylation | Good to excellent yields with high site selectivity at the C-2 position. | nih.gov |
| (C₅Me₅)Ln(CH₂C₆H₄NMe₂-o)₂ / B(C₆F₅)₃ (Ln = Sc, Y) | Pyridines | α-olefins, styrenes | C-H Alkylation | Yttrium complex showed higher catalytic activity for a broader range of substrates. | beilstein-journals.org |
| [Ir(ppy)₃] / 2,6-lutidine | Boc-protected tryptamine | 3° Alkyl halides | C-2 Alkylation (of indole (B1671886) ring) | Photoredox catalysis enables formation of a reactive tertiary radical for C-H addition. | nih.gov |
| Pd(OAc)₂ | Pyridine N-oxides | Nonactivated alkyl bromides | C-H Alkylation | Provides a useful approach for synthesizing alkylated pyridine derivatives via a radical-type process. | acs.org |
| Palladium Catalyst / PPh₃ | 2-Quinolinecarboxyamide derivatives | Intramolecular C-Br bond | Intramolecular C-H Arylation | Reaction proceeds at the C-H bond on the pyridine ring adjacent to the amide group, yielding fused heterocycles in up to 94%. | beilstein-journals.org |
Side Chain Functionalization (Lutidine Derivatives):
The methyl group at the C-2 position of this compound is also a target for C-H functionalization. Research on lutidine (dimethylpyridine) derivatives provides relevant insights. taylorandfrancis.comacs.org The C-H bonds of the methyl groups on pyridine rings are known to be acidic and can be deprotonated to form nucleophilic intermediates. This reactivity has been harnessed in various transformations. For example, deprotonated lutidine-based pincer complexes can react with electrophiles like carbon dioxide and terminal alkynes, leading to C-C bond formation at the methyl group. acs.org Furthermore, visible-light-mediated organocatalysis can trigger the C-H functionalization of toluene (B28343) and its derivatives, suggesting that similar benzylic-type C-H bonds on methylpyridines could be targeted for asymmetric synthesis. acs.org
Catalytic Coupling and Annulation Reactions in Pyridine Scaffold Construction
Catalytic coupling and annulation reactions are fundamental pillars for the synthesis of substituted pyridine rings, offering modular and convergent strategies to build the heterocyclic core with precise control over the substitution pattern.
Catalytic Coupling Reactions:
Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are extensively used to "decorate" a pre-existing pyridine ring with various substituents. researchgate.net These methods typically involve the coupling of a halo-pyridine or a pyridine-organometallic species with a suitable partner. researchgate.netorganic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of potassium pyridine-2-trifluoroborates with aryl or heteroaryl halides, catalyzed by palladium, produces the corresponding biaryl products in moderate to good yields. researchgate.net Similarly, iron-catalyzed cross-coupling of heteroaromatic tosylates with alkyl Grignard reagents allows for rapid C-C bond formation under mild conditions. organic-chemistry.org A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides has been developed for synthesizing sterically congested alkylated pyridines. organic-chemistry.org
| Reaction Type | Catalyst System | Pyridine Substrate | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Palladium-based | Potassium pyridine-2-trifluoroborates | Aryl (Heteroaryl) Halides | 2-Aryl(heteroaryl)pyridines | researchgate.net |
| Kumada-type | Iron-based | Heteroaromatic tosylates | Alkyl Grignard reagents | Alkylated heteroaromatics | organic-chemistry.org |
| Reductive Coupling | Nickel-based | Bromopyridines | Tertiary alkyl bromides | Alkylated pyridines with quaternary centers | organic-chemistry.org |
| Stille | Cyclopalladated ferrocenylimine | 3-Alkylstannylpyridines | Aryl halides | Arylpyridine derivatives | researchgate.net |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | 2-Halo imidazo[4,5-b]pyridines | Pyridone nucleophiles | C-N coupled products | researchgate.net |
Annulation Reactions for Pyridine Scaffold Construction:
Annulation reactions build the pyridine ring from acyclic or simpler cyclic precursors. These methods are particularly powerful for creating highly substituted pyridines that might be difficult to access through functionalization of the parent heterocycle.
A variety of transition-metal-catalyzed and metal-free annulation strategies have been developed. researchgate.net A copper(I)-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols affords 2,4,5-trisubstituted pyridines. researchgate.net Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, yielding highly substituted pyridines in good yields (43–91%). nih.gov This method is notable for its modularity and tolerance of various functional groups. nih.gov
Rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines (formed in situ from allyl amines) with alkynes provides a novel route to pyridines. rsc.org Furthermore, copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has been shown to be a cost-effective and scalable method for producing fused pyridines. nih.gov These diverse annulation methodologies provide powerful tools for the de novo synthesis of pyridine scaffolds related to this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dimethoxy-2-methylpyridine, and what methodological considerations are critical for reproducibility?
- Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, methoxy groups can be introduced using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃) under reflux conditions . Key considerations include controlling reaction temperature (to avoid demethylation) and purification via column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate). Analytical validation by -NMR should confirm the absence of unreacted intermediates, focusing on aromatic proton splitting patterns (~6.5–8.5 ppm) and methoxy/methyl group signals (~3.5–4.0 ppm and ~2.5 ppm, respectively) .
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?
- Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard for structural confirmation. SHELX software (e.g., SHELXL for refinement) can model electron density maps to verify methoxy and methyl group positions . For example, torsional angles between the pyridine ring and substituents should align with steric and electronic constraints. If twinning or disorder is observed (common in flexible methoxy groups), data collection at low temperatures (100 K) and using restraints for thermal parameters improve resolution .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Answer: Methoxy-substituted pyridines are prone to oxidation and hygroscopic degradation. Store under inert gas (N₂/Ar) in amber glass vials at –20°C. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like quinoline derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound in multi-step syntheses involving sensitive intermediates?
- Answer: Use flow chemistry to minimize intermediate exposure to air/moisture. For example, a Pd-catalyzed coupling step can be conducted in a continuous-flow reactor with real-time UV monitoring to track byproduct formation. Kinetic studies (e.g., variable-temperature -NMR) help identify rate-limiting steps, such as steric hindrance from the methyl group .
Q. What strategies address contradictions in spectroscopic vs. computational data for this compound’s electronic properties?
- Answer: Discrepancies between experimental -NMR chemical shifts and DFT calculations (e.g., B3LYP/6-311+G(d,p)) often arise from solvent effects or conformational flexibility. Perform solvent-correlated DFT simulations (e.g., PCM model for DMSO) and compare with experimental data. If unresolved, variable-concentration NOESY can probe intramolecular interactions affecting electron distribution .
Q. How does the methyl group’s position influence the compound’s reactivity in cross-coupling reactions?
- Answer: The 2-methyl group sterically hinders electrophilic substitution at the ortho position, directing reactions to the para position. For Suzuki-Miyaura couplings, use bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic isotope effect (KIE) studies with deuterated methyl groups can quantify steric vs. electronic contributions .
Q. What analytical methods are recommended for detecting trace impurities in this compound batches?
- Answer: LC-MS/MS with a Q-TOF detector provides high sensitivity for identifying impurities (e.g., demethylated byproducts). Pair with charged aerosol detection (CAD) for non-UV-active species. For structural confirmation, isolate impurities via preparative TLC and analyze by --COSY and HSQC NMR .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
